(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid is an organic compound that features a unique combination of functional groups, including an enone, an aniline derivative, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Enone Moiety: The enone structure can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones under basic conditions.
Introduction of the Aniline Derivative: The aniline derivative can be introduced via nucleophilic aromatic substitution reactions, where the methylsulfanyl group is added to the aromatic ring.
Formation of the Carboxylic Acid:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes These methods often utilize catalysts to enhance reaction efficiency and yield
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the enone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as a Michael acceptor, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-substituted-anilino)quinoline derivatives: These compounds share a similar aniline structure and are known for their biological activities.
Sulfonimidates: These organosulfur compounds have similar sulfur-containing functional groups and are used in various synthetic applications.
Uniqueness
(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid is unique due to its combination of an enone, aniline derivative, and carboxylic acid, which provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSYMRMSZGACBF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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